3-Quinolinecarboxylic acid, 1,4-dihydro-6-chloro-1-ethyl-4-oxo-7-(1-piperazinyl)-, also known by its generic name norfloxacin, is a synthetic antibacterial agent belonging to the fluoroquinolone class. [] These compounds are characterized by a fluorine atom at the 6-position and a substituted amino group at the 7-position of the quinolone nucleus. [, ] Norfloxacin and other fluoroquinolones are widely researched for their potent antibacterial activity against a broad spectrum of gram-positive and gram-negative bacteria. [, , ]
6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic Acid is a synthetic compound belonging to the quinolone family, known for its antibacterial properties. It is primarily recognized as an impurity associated with other quinolone antibiotics, particularly Norfloxacin. The compound's unique structure and functional groups contribute to its biological activity and relevance in medicinal chemistry.
This compound can be classified under the category of antibacterial agents. It is often studied in the context of drug development and quality control, particularly as an impurity in pharmaceutical formulations. The compound's chemical structure can be denoted by its molecular formula and a molecular weight of approximately 335.785 g/mol .
The synthesis of 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic Acid typically involves multi-step organic reactions. Common methods include:
These steps require careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product.
The molecular structure of 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic Acid features a quinoline backbone with several functional groups that enhance its biological activity:
CCN1C=C(C(=O)O)C(=O)C2=CC(Cl)=C(C=C12)N3CCNCC3
IKDSIKIBLPIUKA-UHFFFAOYSA-N
The structural characteristics indicate that it possesses both hydrophilic (carboxylic acid) and hydrophobic (quinoline ring) properties, which are critical for its interaction with biological targets.
6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic Acid can undergo various chemical reactions:
These reactions are essential for modifying the compound for enhanced therapeutic efficacy or reduced toxicity.
The mechanism of action for 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic Acid primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair. By interfering with these enzymes, the compound effectively halts bacterial growth and replication.
In laboratory studies, this compound has shown significant antibacterial activity against a variety of Gram-negative and Gram-positive bacteria, making it a valuable subject for further pharmacological research.
The physical properties of 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic Acid include:
Chemical properties include:
These properties are crucial for determining the appropriate storage conditions and formulation strategies in pharmaceutical applications.
6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic Acid is primarily used in:
The compound (CAS 67681-84-9) features a complex polycyclic structure centered on a 1,4-dihydroquinoline core. Its molecular formula is C₁₆H₁₈ClN₃O₃, with a molecular weight of 335.79 g/mol [2] [4]. The architecture comprises a bicyclic quinoline system with three critical substituents determining its chemical behavior: a chlorine atom at position 6, an ethyl group at N1, and a piperazinyl moiety at position 7. The carboxylic acid at C3 is conjugated with the C4 carbonyl group, creating a planar β-keto acid arrangement that facilitates zwitterion formation under physiological conditions [3].
The piperazine ring adopts a chair conformation, with its secondary nitrogen atoms positioned for hydrogen bonding. This ring's basic nitrogen (pKa ≈ 0.10 ± 0.20) enables salt formation, enhancing water solubility [2]. Steric interactions occur between the N1-ethyl group and the C8 proton, creating minor torsional strain. The chloro substituent at C6 exerts strong electron-withdrawing effects, polarizing the quinoline ring and influencing π-electron delocalization [3].
Table 1: Atomic Contributions to Molecular Architecture
Position | Substituent | Bond Type | Electronic Effect | Role in Bioactivity |
---|---|---|---|---|
C3 | -COOH | Conjugated | Electron-withdrawing | Metal chelation |
C4 | =O | Carbonyl | Resonance stabilization | H-bond acceptor |
C6 | -Cl | Halogen | -I effect | Lipophilicity increase |
N1 | -CH₂CH₃ | Alkyl | +I effect | Membrane penetration |
C7 | Piperazine | Secondary amine | Basic center | Solubility/protonation |
Experimental crystallographic data remains limited, though predicted density is 1.369 ± 0.06 g/cm³ [2]. The molecular packing is presumed to involve π-π stacking of quinoline cores and hydrogen bonding between protonated piperazine nitrogens and carboxylate groups.
Spectroscopic characterization reveals distinctive signatures:
Table 2: Key Spectroscopic Assignments
Spectrum | Chemical Shift (δ)/Wavenumber | Assignment | Structural Correlation |
---|---|---|---|
¹H NMR | 8.50-8.70 ppm | H2 | Quinoline C2 proton |
¹H NMR | 4.40-4.60 ppm | -N-CH₂-CH₃ | Ethyl group (N1-substituent) |
¹³C NMR | 176-178 ppm | C4=O | Quinoline ketone |
FTIR | 1620-1640 cm⁻¹ | C=O stretch | Conjugated ketone |
FTIR | 1680-1700 cm⁻¹ | C=O stretch | Carboxylic acid |
Density Functional Theory (DFT) simulations reveal a HOMO-LUMO energy gap of ≈4.1 eV, indicating moderate reactivity. The HOMO localizes on the piperazine ring and quinoline nitrogen, while the LUMO resides on the carboxylated pyridone system [3]. Molecular electrostatic potential maps show negative potential dominance at carboxylic oxygens and carbonyl oxygen, contrasting with positive potential at piperazine protons.
Steric maps demonstrate congestion near C6-Cl and N1-ethyl groups, with van der Waals radii overlaps ≈15%. Torsional energy barriers for piperazine rotation are ≈8 kJ/mol, allowing conformational flexibility critical for receptor binding. The C7-piperazinyl group adopts equatorial orientation to minimize steric clash with C8-H [3]. Bond length analysis shows shortened C4-O (1.22 Å) due to conjugation with C3 carboxylate, while C6-Cl bond elongation (1.75 Å) reflects polarization.
Table 3: Computational Parameters
Parameter | Value | Method Basis | Significance |
---|---|---|---|
HOMO Energy | -6.8 eV | B3LYP/6-31G* | Nucleophilicity |
LUMO Energy | -2.7 eV | B3LYP/6-31G* | Electrophilicity |
Dipole Moment | 5.2 Debye | Gas Phase | Solubility |
Log P | 0.50 | Molinspiration | Lipophilicity |
PSA | 75 Ų | DFT-calculated | Membrane permeability |
Structurally, this compound serves as the core template for fluoroquinolone antibiotics despite lacking C6-fluorine. Compared to Norfloxacin, it replaces fluorine with chlorine at C6 while retaining identical N1-ethyl and C7-piperazine groups [2] [3]. This chlorine substitution decreases electronegativity at C6 (Pauling scale: Cl=3.0 vs F=4.0), reducing C-F dipole moments and altering electron distribution in the quinoline ring.
Unlike Ciprofloxacin (cyclopropyl at N1), the N1-ethyl group enhances rotational freedom but reduces steric shielding of the C4 carbonyl. Desfluorociprofloxacin shares the absence of C6-fluorine but differs in N1-cyclopropyl substitution, which increases planarity and π-stacking capability [7]. The piperazine ring maintains conserved hydrogen-bonding capacity across derivatives, explaining consistent antibacterial targeting of DNA gyrase.
Electronic effects significantly distinguish these analogs:
Table 4: Structural Comparison with Key Quinolones
Compound | N1 Substituent | C6 Substituent | Molecular Weight | Key Distinguishing Feature |
---|---|---|---|---|
6-Chloro-1-ethyl... | Ethyl | Chlorine | 335.79 | Base structure without fluorine |
Norfloxacin | Ethyl | Fluorine | 319.33 | Bioactive fluoroquinolone |
Ciprofloxacin | Cyclopropyl | Fluorine | 331.34 | Enhanced Gram-negative coverage |
Desfluoro-ciprofloxacin | Cyclopropyl | Hydrogen | 313.35 | Dehalogenated analog |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: